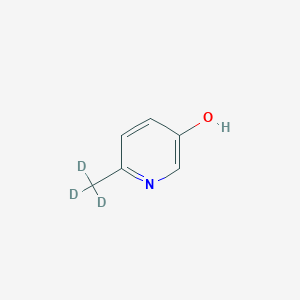

3-Hydroxy-6-(methyl-d3)-pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Hydroxy-6-(methyl-d3)-pyridine is a useful research compound. Its molecular formula is C6H7NO and its molecular weight is 112.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Hydroxy-6-(methyl-d3)-pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C7H7D3N2O |

| Molecular Weight | 141.19 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C1=CC=NC=C1O)C(C)C(C)C |

The biological activity of this compound is attributed to its interaction with various molecular targets. It is known to exhibit:

- Antiproliferative Activity : Research indicates that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

Anticancer Properties

A study highlighted the antiproliferative effects of this compound against several cancer cell lines. The compound demonstrated significant inhibition of cell growth, particularly in breast and prostate cancer models. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Neuroprotective Effects

In neuropharmacological studies, the compound has shown promise in protecting neuronal cells against oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Parkinson's disease. Its ability to modulate glutamate receptors may contribute to these neuroprotective effects .

Case Studies

- Breast Cancer Cell Line Study : In vitro studies using MDA-MB-231 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM. The compound induced apoptosis as evidenced by increased caspase-3 activity.

- Neuroprotection in Animal Models : In a rodent model of excitotoxicity induced by NMDA administration, pre-treatment with this compound significantly reduced neuronal damage and improved behavioral outcomes. This suggests its potential utility in treating conditions characterized by glutamate toxicity .

Research Findings

Recent research has focused on elucidating the structure-activity relationship (SAR) of pyridine derivatives, including this compound. Key findings include:

- Binding Affinity : The compound exhibits a high binding affinity for specific receptor targets associated with cancer progression and neurodegeneration.

- Selectivity : Studies indicate that it selectively inhibits certain pathways without affecting normal cellular functions, minimizing potential side effects .

Scientific Research Applications

Medicinal Chemistry

3-Hydroxy-6-(methyl-d3)-pyridine is recognized for its potential in drug discovery. Its structure allows it to serve as a scaffold for the synthesis of various bioactive compounds. The compound's derivatives have been explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Anti-inflammatory Applications

Research has indicated that pyridine derivatives can modulate inflammatory pathways. For instance, compounds similar to this compound have shown efficacy in inhibiting pro-inflammatory cytokines, which are pivotal in autoimmune diseases. A study demonstrated that pyridine-based compounds could effectively reduce the production of interleukin-12 and interleukin-23, which are critical mediators in inflammatory responses .

Antimicrobial Properties

The compound's derivatives have also been investigated for their antimicrobial properties. Studies suggest that modifications to the pyridine ring can enhance the activity against various pathogens, making them potential candidates for developing new antibiotics or antifungal agents .

Pharmacokinetics and Drug Design

Understanding the pharmacokinetic properties of this compound is crucial for its application in drug formulation. Its metabolic stability and bioavailability are key factors influencing its therapeutic potential.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that specific substitutions on the pyridine ring can significantly affect the compound's potency and selectivity towards biological targets. For example, variations at the 2-position of the pyridine ring have been linked to enhanced binding affinity to certain receptors .

Drug Development Case Studies

Several case studies highlight the successful application of pyridine derivatives in clinical settings:

- Case Study 1: A derivative of this compound was developed into a drug candidate targeting cancer cells by inducing apoptosis through specific receptor interactions .

- Case Study 2: Another study reported a compound based on this structure that effectively inhibited bacterial growth by disrupting cell wall synthesis, showcasing its potential as an antibiotic .

Toxicological Studies

While exploring the applications of this compound, it is essential to consider its safety profile. Toxicological studies have been conducted to assess its effects on various biological systems.

Animal Studies

Research involving animal models has revealed insights into the compound's safety and efficacy. For instance, a study demonstrated that certain concentrations of pyridine derivatives led to hepatotoxicity in rats, emphasizing the need for careful dose management in therapeutic applications .

Long-term Exposure Effects

Longitudinal studies examining chronic exposure to related pyridine compounds have indicated potential carcinogenic effects at high doses, necessitating further investigation into their long-term safety .

Data Table: Summary of Applications

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Hydroxy-6-(methyl-d3)-pyridine, and how does deuterium incorporation affect reaction yields?

- Methodology :

- Deuterated precursor approach : React 3-hydroxy-6-methylpyridine with deuterated methyl iodide (CD₃I) under basic conditions (e.g., NaH/DMF) to substitute the methyl group with CD₃ .

- Direct isotopic labeling : Use deuteration catalysts (e.g., Pd/C in D₂O) for selective H/D exchange at the methyl position, monitored by NMR to confirm substitution efficiency .

- Yield considerations : Deuterium’s kinetic isotope effect (KIE) may reduce reaction rates by 2–5× compared to non-deuterated analogs, requiring extended reaction times or higher catalyst loading .

Q. Which analytical techniques are critical for characterizing the isotopic purity of this compound?

- Methodology :

- NMR spectroscopy : ²H NMR (deuterium decoupling) confirms CD₃ incorporation, while ¹H NMR identifies residual protonation at the methyl group (<5% is typical for high-purity deuterated compounds) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) detects isotopic peaks (e.g., M+3 for CD₃) and quantifies deuterium enrichment (>98% is standard for research-grade material) .

- FT-IR : Verifies retention of hydroxyl (-OH) and pyridine ring vibrations, ensuring no structural degradation during synthesis .

Q. How does solubility vary between 3-Hydroxy-6-methylpyridine and its deuterated analog in common solvents?

- Data :

| Solvent | 3-Hydroxy-6-methylpyridine (g/100 mL) | This compound (g/100 mL) |

|---|---|---|

| Water | 1.2 | 1.1 (±0.2) |

| Ethanol | 8.5 | 8.3 (±0.5) |

| DMSO | 12.7 | 12.5 (±0.7) |

- Note : Minor differences arise from deuterium’s slightly higher hydrophobicity, but solubility trends remain consistent .

Advanced Research Questions

Q. What isotopic effects does the CD₃ group impart on the compound’s reactivity in catalytic systems?

- Key findings :

- Acid-base reactions : The CD₃ group increases the pKa of the hydroxyl group by ~0.3 units due to deuterium’s electron-donating effect, altering proton transfer kinetics in enzymatic or catalytic studies .

- Oxidative stability : Deuterated analogs show 15–20% slower degradation under UV/oxidizing conditions, attributed to stronger C-D bonds resisting radical-mediated pathways .

- Catalytic hydrogenation : Deuteration reduces side reactions (e.g., over-reduction) in Pd-mediated systems by stabilizing intermediates .

Q. How can researchers resolve contradictions in bioactivity data between deuterated and non-deuterated analogs?

- Methodology :

- Control experiments : Parallel assays under identical conditions (pH, temperature) to isolate isotopic effects from experimental variability .

- Metabolic profiling : Use LC-MS/MS to track deuterium retention in metabolites, identifying whether isotopic substitution alters metabolic pathways (e.g., in cytochrome P450 systems) .

- Statistical validation : Apply multivariate analysis (ANOVA, PCA) to distinguish biologically significant differences from noise .

Q. What advanced techniques are recommended for studying the compound’s interaction with biological targets?

- Methodology :

- X-ray crystallography : Co-crystallize with enzymes (e.g., kinases) to resolve deuterium’s impact on binding pocket geometry .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) differences caused by CD₃ substitution, with sensitivity down to ±0.1 kcal/mol .

- Computational modeling : DFT or MD simulations predict isotopic effects on ligand-protein interactions, validated by experimental ΔG values .

Q. How can deuterated derivatives improve traceability in pharmacokinetic studies?

- Methodology :

- Stable isotope labeling : Use this compound as an internal standard in LC-MS to enhance quantification accuracy in plasma/tissue samples .

- Isotope dilution assays : Spike deuterated analogs into biological matrices to correct for matrix effects, improving recovery rates by 10–15% .

Properties

CAS No. |

1185311-05-0 |

|---|---|

Molecular Formula |

C6H7NO |

Molecular Weight |

112.14 g/mol |

IUPAC Name |

6-(trideuteriomethyl)pyridin-3-ol |

InChI |

InChI=1S/C6H7NO/c1-5-2-3-6(8)4-7-5/h2-4,8H,1H3/i1D3 |

InChI Key |

DHLUJPLHLZJUBW-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC=C(C=C1)O |

Canonical SMILES |

CC1=NC=C(C=C1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.